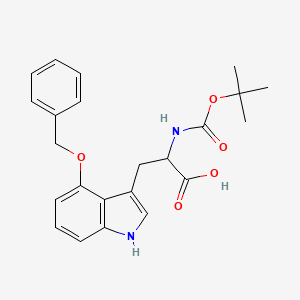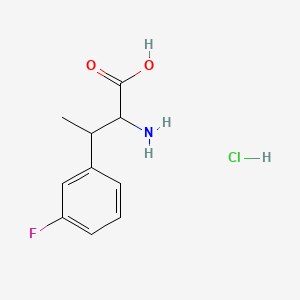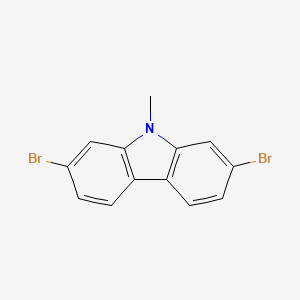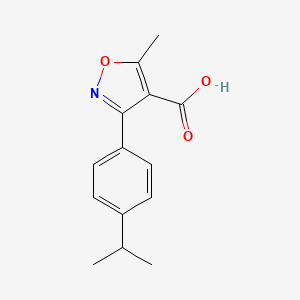
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is an organic compound that features a cyclopentene ring substituted with an acetoxy group and a chloroacetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation, where the cyclopentene derivative reacts with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Chloroacetate Group: The chloroacetate group is introduced through a nucleophilic substitution reaction, where the acetoxy-cyclopentene reacts with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and chloroacetate groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-4-Hydroxy-2-cyclopentenyl 2-Chloroacetate: Similar structure but with a hydroxy group instead of an acetoxy group.
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetoxy and chloroacetate groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H11ClO4 |
|---|---|
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
(4-acetyloxycyclopent-2-en-1-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H11ClO4/c1-6(11)13-7-2-3-8(4-7)14-9(12)5-10/h2-3,7-8H,4-5H2,1H3 |
InChI-Schlüssel |
OTYQLQAVVJARKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(C=C1)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)




![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)


![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)

![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)


